N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
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Description
N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
A study investigated the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives, presenting a new series of compounds with significant antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans. These findings suggest the potential of thienopyrimidine derivatives in developing new antimicrobial agents (Kerru et al., 2019).
Anticancer Activity
The design, synthesis, and evaluation of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed promising anticancer activity against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. The compound's structure was analyzed, and its interaction with cancer cell lines was studied, showing significant inhibition and potential as a therapeutic agent (Huang et al., 2020).
Synthesis and Molecular Structure Analysis
Research on the synthesis and crystal structure of N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine has provided insights into the molecular configuration and potential biological activities of similar compounds. The detailed structural analysis aids in understanding the compound's interactions at the molecular level, paving the way for the development of kinase inhibitors (Guillon et al., 2013).
Vibrational Spectroscopic Analysis
The vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide were characterized to gain insights into its stereo-electronic interactions. This study contributes to a deeper understanding of the molecule's properties and its potential applications in antiviral therapies (Jenepha Mary et al., 2022).
Synthesis and Evaluation as CNS Agents
A study focused on the synthesis and pharmacological activity of pyridine-4-carbohydrazides and azetidinones derived from isonicotinyl hydrazone, exploring their potential as antidepressant and nootropic agents. The research highlights the central nervous system (CNS) activity of these compounds, indicating their utility in designing new therapeutic agents (Thomas et al., 2016).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-10-7-12-16(27-10)20-18(21(2)17(12)23)26-9-15(22)19-13-6-5-11(24-3)8-14(13)25-4/h5-8H,9H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUPQXNHETWWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.